6-Tert-butylquinoline-2-carbonitrile

説明

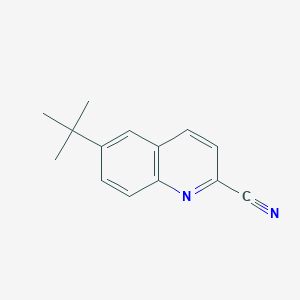

6-Tert-butylquinoline-2-carbonitrile is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a tert-butyl group at the 6-position and a cyano group at the 2-position. The cyano group at position 2 introduces polarity and may participate in hydrogen bonding or serve as a reactive site for further derivatization .

特性

分子式 |

C14H14N2 |

|---|---|

分子量 |

210.27 g/mol |

IUPAC名 |

6-tert-butylquinoline-2-carbonitrile |

InChI |

InChI=1S/C14H14N2/c1-14(2,3)11-5-7-13-10(8-11)4-6-12(9-15)16-13/h4-8H,1-3H3 |

InChIキー |

DMDXPKBHXPYELA-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC2=C(C=C1)N=C(C=C2)C#N |

製品の起源 |

United States |

類似化合物との比較

Substituent Effects and Molecular Properties

The following table compares key structural and inferred properties of 6-Tert-butylquinoline-2-carbonitrile with similar compounds:

| Compound Name | Substituent (Position) | Molecular Weight (g/mol) | Functional Groups | Key Inferred Properties |

|---|---|---|---|---|

| This compound | tert-butyl (6), cyano (2) | ~210 (estimated) | Cyano, aromatic quinoline | High lipophilicity, steric hindrance |

| 6-Chloro-2-quinolinecarbonitrile (CAS 52313-35-6) | Chloro (6), cyano (2) | 188.61 | Cyano, aromatic quinoline | Polar, electron-withdrawing effects |

| 6-Methoxyquinoline-2-carbonitrile | Methoxy (6), cyano (2) | ~189 (estimated) | Cyano, methoxy, aromatic | Electron-donating, increased solubility |

| 6-tert-Butyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS 1268129-76-5) | tert-butyl (6), oxo (2), cyano (3) | 230.31 | Cyano, oxo, saturated ring | Reduced aromaticity, potential hydrogen bonding |

Key Observations :

- Steric vs. Electronic Effects: The tert-butyl group in this compound introduces steric hindrance, which may slow reaction kinetics compared to smaller substituents like chloro or methoxy. In contrast, the chloro group in 6-Chloro-2-quinolinecarbonitrile exerts electron-withdrawing effects, polarizing the quinoline ring and enhancing reactivity toward nucleophilic attacks .

- Solubility: Methoxy and tert-butyl substituents increase lipophilicity, favoring solubility in non-polar solvents. However, the methoxy group’s electron-donating nature may improve aqueous solubility compared to tert-butyl .

- Aromaticity vs.

Reactivity and Functional Group Interactions

- Cyano Group: All compared compounds feature a cyano group, which can act as a hydrogen bond acceptor or undergo nucleophilic addition. The position of the cyano group (2 or 3) influences electronic distribution; for example, in the hexahydroquinoline analog (), the cyano group at position 3 may interact differently with the oxo group at position 2 .

- Substituent Position: Chloro and tert-butyl groups at the 6-position alter the electron density of the quinoline ring. The tert-butyl group’s inductive electron-donating effect may stabilize electrophilic substitution reactions, whereas chloro groups deactivate the ring .

Research Implications and Gaps

- Synthetic Applications: The tert-butyl group’s stability makes this compound a candidate for catalytic applications or as a ligand in coordination chemistry.

- Data Limitations: Molecular weight and spectral data for this compound must be experimentally validated, as current estimates are based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。